tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate
Overview
Description
The compound is a derivative of piperidine, which is a widely used building block in the synthesis of organic compounds . The tert-butyl group and the hydroxy group suggest that this compound could be used as a protected form of an amino acid or other biologically active molecule .
Synthesis Analysis
The synthesis of similar compounds often involves the use of the tert-butyl group in chemical transformations . For example, a large-scale synthesis of a tert-butyl compound was performed in a bioreactor, resulting in a high yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . The presence of the tert-butyl group and the piperidine ring are key features of these molecules.Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . For instance, a catalytic protocol for mild O t Bu deprotection using commercial reagents has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area have been reported .Scientific Research Applications
Synthetic Applications
The compound tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate is utilized in the synthesis of complex molecules due to its stereochemical properties and functional group reactivity. For instance, in the synthesis of Vandetanib, a medication used in cancer therapy, this compound serves as a key intermediate. The synthetic route involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, demonstrating the compound's versatility in organic synthesis and its potential to improve yields and commercial viability in industrial production Mi, 2015.
Biodegradation and Environmental Fate
The environmental fate and biodegradation of tert-butyl based compounds, including this compound, have been extensively studied. Research into methyl tert-butyl ether (MTBE), a related compound, provides insights into the biodegradation pathways and the potential environmental impact of tert-butyl compounds. These studies have identified microorganisms capable of degrading tert-butyl based compounds under aerobic conditions, highlighting the role of biodegradation in mitigating environmental pollution. The research underscores the importance of understanding the environmental behavior of such compounds to develop effective bioremediation strategies Fiorenza & Rifai, 2003.
Safety and Hazards
Mechanism of Action
Target of Action
The tert-butyl group is known to exhibit unique reactivity patterns and has characteristic applications in chemical transformations .
Mode of Action
The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which is often utilized in chemical transformations .
Biochemical Pathways
The tert-butyl group has been noted for its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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